tert-Butyl benzo[d]oxazol-4-ylcarbamate
Overview
Description
“tert-Butyl benzo[d]oxazol-4-ylcarbamate” is a chemical compound with the molecular formula C12H14N2O3 . It has an average mass of 234.251 Da and a monoisotopic mass of 234.100449 Da . It is also known by other names such as “2-Methyl-2-propanyl 1,3-benzoxazol-4-ylcarbamate” and "Carbamic acid, N-4-benzoxazolyl-, 1,1-dimethylethyl ester" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C8H12N2O3/c1-8(2,3)13-7(11)10-6-4-12-5-9-6/h4-5H,1-3H3,(H,10,11) .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 184.19 . It is a solid at room temperature . The compound should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Intermediate in Synthesis of Target Molecules
- The compound serves as an important intermediate in the synthesis of target mTOR targeted PROTAC molecule PRO1, using palladium-catalyzed Suzuki reaction (Zhang, Huang, Cao, Gong, Gan, & Mao, 2022).
Metal-Free Annulation in Chemical Synthesis
- It is involved in a metal-free radical-mediated annulation process for synthesizing benzo[e][1,2]oxazin-4-ones, a procedure which highlights the compound's versatility in chemical synthesis (Yang, Song, & Li, 2015).
Application in Asymmetric Synthesis
- The compound has been used in the study of configurationally labile lithiated O-benzyl carbamates, demonstrating its utility in asymmetric synthesis and contributing to stereochemical research (Lange, Huenerbein, Fröhlich, Grimme, & Hoppe, 2008).
Role in Synthesis of Potential Anti-Malarial Agents
- It is part of the structure of compounds with potential anti-malarial activity, highlighting its relevance in medicinal chemistry (Cunico, Gomes, Harrison, Moreth, Wardell, & Wardell, 2009).
Electrochemical Applications
- The compound contributes to the synthesis of donor–acceptor–donor type polymers, where its electrochemical and optical properties are explored (Ozelcaglayan, Şendur, Akbaşoğlu, Apaydin, Çırpan, & Toppare, 2012).
Structural Characterization Using NMR Techniques
- Advanced NMR experiments have been used to characterize the structure of related tert-butyl carbamates, underlining the importance of these compounds in analytical chemistry (Aouine, Faraj, Alami, El-Hallaoui, & Akhazzane, 2016).
Antitumor Activity Research
- Research has been conducted on derivatives of this compound for their crystal structure and antitumor activity, again emphasizing its potential in drug development (Jiao, Xuan-Qing, Kang-Ming, Yong-chao, Ai-xi, 2015).
Applications in Catalysis
- The compound has been involved in studies related to iodine-catalyzed amination of benzoxazoles, demonstrating its role in catalysis and synthesis methodologies (Lamani & Prabhu, 2011).
Safety and Hazards
The compound “tert-Butyl benzo[d]oxazol-4-ylcarbamate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
tert-butyl N-(1,3-benzoxazol-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(2,3)17-11(15)14-8-5-4-6-9-10(8)13-7-16-9/h4-7H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOQYTVSDJQYHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C(=CC=C1)OC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650664 | |
Record name | tert-Butyl 1,3-benzoxazol-4-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959246-43-6 | |
Record name | tert-Butyl 1,3-benzoxazol-4-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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